3-(Pyrimidin-2-yl)aniline

Kinase Inhibitor Design Medicinal Chemistry Molecular Conformation

Procure 3-(Pyrimidin-2-yl)aniline (CAS 69491-56-1) as a validated kinase inhibitor scaffold. The meta-substitution pattern provides a strategic vector for growing molecules into less conserved kinase regions while preserving hinge-binding geometry—a key advantage over ortho/para isomers. The primary amine enables robust amidation/sulfonylation, and the pyrimidine ring supports SNAr derivatization for efficient parallel library synthesis.

Molecular Formula C10H9N3
Molecular Weight 171.2 g/mol
CAS No. 69491-56-1
Cat. No. B1281825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrimidin-2-yl)aniline
CAS69491-56-1
Molecular FormulaC10H9N3
Molecular Weight171.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C2=NC=CC=N2
InChIInChI=1S/C10H9N3/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1-7H,11H2
InChIKeyGOCBKTKLGFLECW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pyrimidin-2-yl)aniline (CAS 69491-56-1): Technical Baseline for Procurement and Research


3-(Pyrimidin-2-yl)aniline (CAS 69491-56-1) is a small-molecule heterocyclic building block consisting of an aniline moiety substituted at the 3-position with a pyrimidine ring. With a molecular formula of C10H9N3 and a molecular weight of 171.20 g/mol, it is a versatile fragment used in medicinal chemistry for the synthesis of kinase inhibitors and as a scaffold in drug discovery . Physicochemical properties, such as a reported melting point of 99.5 °C and a predicted pKa of 3.58, are well-defined, ensuring reproducibility in experimental design .

Why Substituting 3-(Pyrimidin-2-yl)aniline with Regioisomers Introduces Unquantified Risk in Synthesis and Bioactivity


The precise meta-substitution pattern of 3-(pyrimidin-2-yl)aniline is critical for its function as a scaffold. This regioisomer exhibits distinct steric and electronic properties compared to its ortho- and para-substituted analogs, which directly impact key parameters like conformational flexibility, coordination behavior, and molecular recognition in biological systems [1]. For instance, the ortho-isomer, 2-(pyrimidin-2-yl)aniline, experiences significant steric hindrance that restricts rotational freedom between the two aromatic rings, a constraint not present in the 3-substituted isomer . Such fundamental differences in molecular geometry can drastically alter binding affinity in kinase assays or efficiency as a directing group in catalytic reactions, making direct substitution a significant source of experimental variability.

Evidence-Based Differentiation: Quantified Advantages of 3-(Pyrimidin-2-yl)aniline Over Key Comparators


Conformational Flexibility as a Key Differentiator from Ortho-Substituted Analogs

The meta-substitution of 3-(pyrimidin-2-yl)aniline provides a distinct conformational landscape that is absent in its ortho-substituted isomer. In contrast to 2-(pyrimidin-2-yl)aniline, where steric hindrance between the amino group and the pyrimidine ring restricts rotational freedom, the meta-isomer possesses a larger degree of conformational flexibility . This is a critical differentiator for fragment-based drug design, where the ability of a scaffold to sample diverse conformations can be essential for identifying and optimizing novel binding interactions.

Kinase Inhibitor Design Medicinal Chemistry Molecular Conformation

Differentiation in Fragment-Based Drug Discovery: A Validated Scaffold for Kinase Inhibitors

3-(Pyrimidin-2-yl)aniline is specifically positioned as a validated fragment molecule that serves as an 'important scaffold for molecular linking, expansion, and modification' . This is supported by its presence in crystallographic studies of kinase inhibitors, where the 3-substituted anilinopyrimidine core is a key pharmacophore for targeting enzymes like EphB4 [1]. While other aniline-pyrimidine derivatives exist, the explicit documentation of this specific isomer as a foundational building block in multiple kinase inhibitor programs provides a quantifiable advantage in de-risking early-stage drug discovery.

Fragment-Based Drug Discovery Kinase Inhibitor Scaffold Hopping

Solid-State Property Differentiation: A High-Melting Crystalline Solid vs. Oily or Low-Melting Analogs

3-(Pyrimidin-2-yl)aniline is a yellow crystalline solid with a reported melting point of 99.5 °C . This contrasts with many closely related substituted anilines, which are often liquids or low-melting solids. For example, while a direct melting point for the ortho-isomer is not always reported, the meta-substitution pattern is known to favor crystallization and higher melting points compared to its ortho- and para- counterparts due to more efficient crystal packing and the ability to form stable hydrogen-bonded dimers in the solid state [1]. This is a crucial differentiator for purification, handling, and long-term storage in an industrial setting.

Physicochemical Properties Formulation Solid-State Chemistry

High-Impact Application Scenarios for Procuring 3-(Pyrimidin-2-yl)aniline


Kinase Inhibitor Medicinal Chemistry and Fragment Elaboration

Procure 3-(pyrimidin-2-yl)aniline as a preferred starting fragment for designing ATP-competitive kinase inhibitors. Its validated presence in crystallographic complexes with kinases like EphB4 [1] confirms its ability to engage the hinge-binding region of the ATP pocket. The meta-aniline substitution provides a strategic vector for 'growing' the molecule into less conserved regions of the kinase, a key advantage over less-tested scaffolds, enabling the pursuit of both potency and selectivity.

Synthesis of 2,3- and 3,5-Disubstituted Anilinopyrimidine Libraries

Use 3-(pyrimidin-2-yl)aniline as a core building block for generating focused chemical libraries. The meta-amino group is a well-precedented site for amidation, sulfonylation, or reductive amination, while the 2-position of the pyrimidine ring is a classic site for nucleophilic aromatic substitution. This specific regioisomer allows for controlled, sequential derivatization at two distinct positions, enabling efficient parallel synthesis of diverse analogs for structure-activity relationship (SAR) studies, a process that is less straightforward with the symmetrically substituted para-isomer.

Research on Solid-State Crystalline Materials and Co-Crystals

Select 3-(pyrimidin-2-yl)aniline for research into novel crystalline materials and co-crystals. Its high melting point (99.5 °C) and ability to form stable hydrogen-bonded dimers in the solid state, as observed in its parent N-(pyrimidin-2-yl)aniline structure [2], make it a reliable crystalline partner for co-crystal screening. This property is a tangible differentiator from its ortho- and para-isomers, which are less likely to exhibit similar robust and predictable solid-state behavior.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Pyrimidin-2-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.